
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate
Overview
Description
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is a coordination compound of iridium. It is known for its application as a catalyst in various organic transformations, particularly in asymmetric hydrogenation reactions. The compound is characterized by its unique structure, which includes iridium coordinated to two cyclooctadiene ligands and a tetrakis(3,5-bis(trifluoromethyl)phenyl)borate anion .
Mechanism of Action
Target of Action
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate, also known as Iridium BODIPY, is a coordination compound of iridium. The primary targets of this compound are organic substrates in various chemical reactions . It is particularly used in asymmetric hydrogenation reactions and other organic transformations .
Mode of Action
This compound acts as a catalyst in organic synthesis . It facilitates the reaction by lowering the activation energy, thereby increasing the rate of the reaction. It is known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the hydrogenation of functionalized acrylic acid derivatives for the synthesis of pharmaceutically active substances . It also plays a role in the intramolecular hydroamination reactions and directed C-H bond cleavage .
Result of Action
As a catalyst, the compound increases the efficiency of chemical reactions. It enables the conversion of reactants to products at a faster rate and under milder conditions than would be possible without the catalyst . The result of its action is the successful completion of the chemical reaction with high yield and selectivity .
Biochemical Analysis
Biochemical Properties
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate is known to act as a catalyst in various reactions . It has been reported to facilitate asymmetric hydrogenation reactions, directed cyclodehydration reactions, direct prenylation via C-H oxidative addition-allene insertion, double intramolecular hydroalkoxylation, intramolecular hydroamination reactions, and directed C-H bond cleavage
Molecular Mechanism
The molecular mechanism of action of this compound is largely related to its catalytic properties It is believed to facilitate various reactions through binding interactions with biomolecules and influencing their activity
Preparation Methods
The synthesis of Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate typically involves a ligand exchange reaction. One common method is the reaction of tris(triphenylphosphine)iridium(I) chloride with 3,5-bis(trifluoromethyl)phenylborate under specific conditions to yield the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the iridium complex. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by the iridium center.
Reduction: It is also involved in reduction reactions, particularly in catalytic hydrogenation processes.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents for oxidation reactions, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and the substrates involved .
Scientific Research Applications
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Biology: The compound’s catalytic properties are explored in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of new drugs and therapeutic agents through its application in organic synthesis.
Comparison with Similar Compounds
Bis(cyclooctadiene)iridium(I) tetrakis(3,5-bis(trifluoromethyl)phenyl)borate can be compared with other similar compounds, such as:
Bis(cyclooctadiene)rhodium(I) tetrafluoroborate: Similar in structure but with rhodium instead of iridium, used in similar catalytic applications.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Another rhodium-based compound with different ligands, also used in catalysis.
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate: A rhodium complex with trifluoromethanesulfonate anion, used in organic synthesis.
The uniqueness of this compound lies in its specific combination of ligands and the iridium center, which provides distinct catalytic properties and reactivity .
Properties
IUPAC Name |
cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.2C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUGNAJKPZBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BF24Ir- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1271.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666826-16-0 | |
| Record name | Bis(cyclooctadiene)iridium(I) (tetrakis(pentafluorophenyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


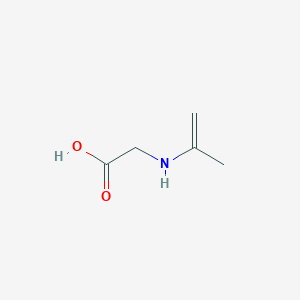
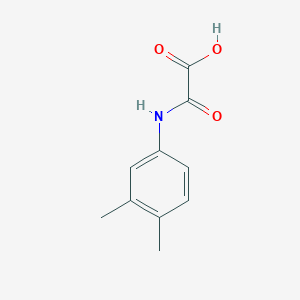
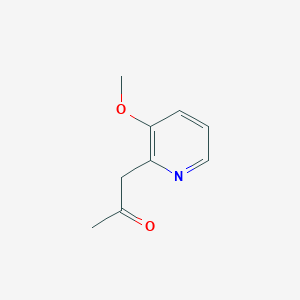
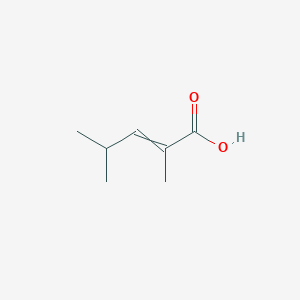
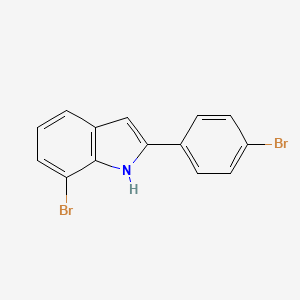
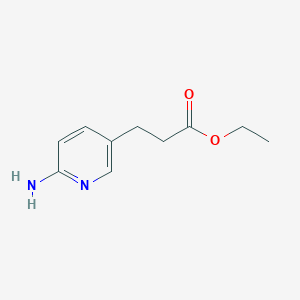
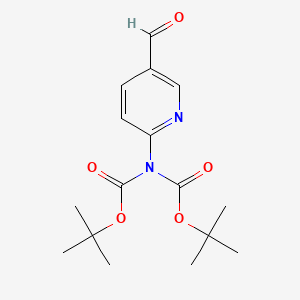
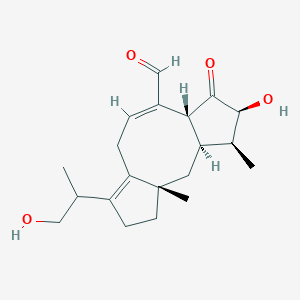
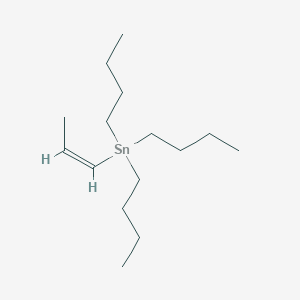
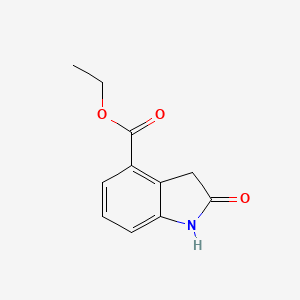
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine](/img/structure/B3149180.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)
